5-Benzyl-1-methylimidazolidin-2-one

Vue d'ensemble

Description

5-Benzyl-1-methylimidazolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Benzyl-1-methylimidazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

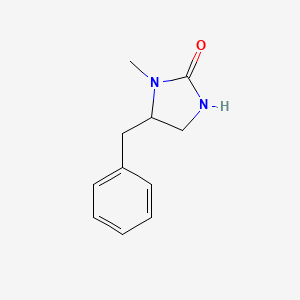

This compound has the following chemical structure:

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

Its structure comprises an imidazolidinone ring with a benzyl group, which is crucial for its biological activity.

The biological activity of this compound is thought to be mediated through several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to anti-inflammatory effects.

- Modulation of Receptor Activity : It may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating:

- IC50 Values : The compound showed varying levels of cytotoxicity across different cancer types, with IC50 values ranging from 0.5 to 10 µM depending on the cell line tested. Notably, it was more effective against prostate cancer cells compared to others .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Prostate Cancer Study :

- Inflammation Model :

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other similar compounds was conducted:

Applications De Recherche Scientifique

Chiral Organocatalysis

5-Benzyl-1-methylimidazolidin-2-one serves as a chiral organocatalyst in several asymmetric reactions, which are crucial for the synthesis of enantiomerically enriched compounds.

Key Applications:

- Friedel-Crafts Reactions: It facilitates the formation of carbon-carbon bonds by promoting electrophilic aromatic substitutions.

- Mukaiyama-Michael Reactions: This catalyst enhances the enantioselectivity in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Asymmetric Aldol Reactions: It is employed in the aldol condensation process to produce β-hydroxy aldehydes with high selectivity.

Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex molecular architectures, particularly in medicinal chemistry and natural product synthesis.

Case Study:

In a study published by MacMillan et al., this compound was utilized to prepare substituted spiroundecenetriones through an asymmetric domino Knoevenagel/Diels-Alder reaction, showcasing its versatility in constructing multi-functionalized compounds .

Catalytic Transformations

This compound has been shown to catalyze various reactions effectively, enhancing yields and selectivity.

Examples:

- Enantioselective α-Fluorination: The compound facilitates the α-fluorination of aldehydes using N-fluorobenzenesulfonamide as a fluorinating agent, yielding fluorinated products with high enantiomeric excess .

- Stereoselective Cycloadditions: It is involved in the stereoselective preparation of oxabicyclo[3.2.1]octenones through cycloaddition reactions, demonstrating its role in forming complex cyclic structures .

Structural Insights and Mechanistic Studies

Research into the conformational behavior of this compound has provided insights into its reactivity and interaction with substrates.

Conformational Analysis:

The Bn group in imidazolidinone iminium ions exhibits flexible rotation, which influences reaction pathways and selectivity . Understanding these conformational dynamics aids in optimizing catalytic processes.

Data Table: Summary of Applications

Propriétés

IUPAC Name |

5-benzyl-1-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-10(8-12-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUSWIRVUHCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.